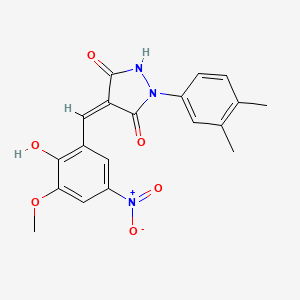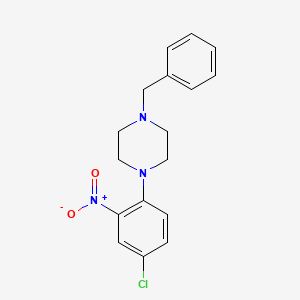![molecular formula C20H30N2O5 B4943857 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide](/img/structure/B4943857.png)
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancer cells, leading to resistance to chemotherapy and radiation therapy. Venetoclax has been approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) in patients with specific genetic mutations.
Wirkmechanismus
BCL-2 is a key regulator of apoptosis, or programmed cell death, in cells. It prevents apoptosis by binding to and inhibiting pro-apoptotic proteins such as BAX and BAK. Venetoclax selectively binds to BCL-2 and releases the pro-apoptotic proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells while sparing normal cells. It has also been shown to have minimal effects on platelet counts and coagulation parameters, making it a promising treatment option for patients with CLL who are at risk for bleeding complications.
Vorteile Und Einschränkungen Für Laborexperimente
Venetoclax has several advantages for lab experiments, including its selectivity for BCL-2 and its ability to induce apoptosis in cancer cells. However, it has limitations such as its potential for resistance and the need for specific genetic mutations for its efficacy.
Zukünftige Richtungen
For research on Venetoclax include exploring its efficacy in combination with other therapies, identifying biomarkers for patient selection, and developing strategies to overcome resistance. Additionally, research on the mechanism of action of Venetoclax could lead to the development of new therapies targeting BCL-2 and other anti-apoptotic proteins.
Synthesemethoden
The synthesis of Venetoclax involves several chemical reactions, starting with the reaction of 4-methoxybenzoyl chloride with 3-aminophenol to form 3-(4-methoxybenzoyl)aminophenol. This compound is then reacted with 1-(methoxymethyl)propylamine to form N-(1-(methoxymethyl)propyl)-3-(4-methoxybenzoyl)aminophenol. The final step involves the reaction of this compound with 1-acetyl-4-piperidinol to form Venetoclax.
Wissenschaftliche Forschungsanwendungen
Venetoclax has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including CLL, SLL, acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC). It has been shown to induce apoptosis in cancer cells by selectively binding to BCL-2 and inhibiting its anti-apoptotic function.
Eigenschaften
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-(1-methoxybutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-5-16(13-25-3)21-20(24)15-6-7-18(26-4)19(12-15)27-17-8-10-22(11-9-17)14(2)23/h6-7,12,16-17H,5,8-11,13H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRPOYGZJWWCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)NC(=O)C1=CC(=C(C=C1)OC)OC2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-acetylpiperidin-4-yl)oxy]-4-methoxy-N-[1-(methoxymethyl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4943785.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4943791.png)
![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4943799.png)


![N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4943833.png)
![3-(3-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4943834.png)
![4,4'-[4,4'-biphenyldiylbis(nitrilomethylylidene)]bis(2-methoxyphenol)](/img/structure/B4943837.png)
![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4943844.png)
![4-[(3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B4943845.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4943864.png)
![4-fluoro-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4943865.png)